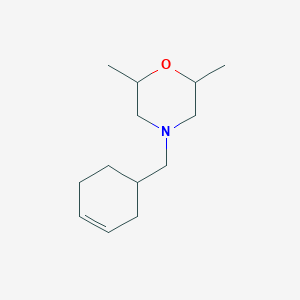![molecular formula C19H28N2O B6047293 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane](/img/structure/B6047293.png)
7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane, also known as MPD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MPD is a spirocyclic compound that contains a diazaspirodecane ring system, which makes it structurally unique. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mechanism of Action
The mechanism of action of 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane involves its binding to the dopamine D2 receptor, which is a G protein-coupled receptor. This compound acts as a partial agonist of the dopamine D2 receptor, which results in a decrease in the release of dopamine in the brain. This decrease in dopamine release is thought to be responsible for the inhibition of the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of dopamine release, the inhibition of the rewarding effects of drugs of abuse, and the potential treatment of neurological disorders such as Parkinson's disease. This compound has also been shown to have anxiolytic and antidepressant effects, which makes it a potential candidate for the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane in lab experiments is its unique spirocyclic structure, which makes it structurally different from other compounds. This structural difference makes it a potential candidate for the development of new drugs with unique properties. However, one of the limitations of using this compound in lab experiments is its limited availability, as it is a synthetic compound that requires specialized equipment and expertise for its synthesis.
Future Directions
There are several future directions for the study of 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane, including the development of new drugs based on its unique structure, the investigation of its potential use in the treatment of neurological disorders such as Parkinson's disease, and the exploration of its anxiolytic and antidepressant effects. Additionally, further research is needed to understand the mechanism of action of this compound and its potential use in the treatment of drug addiction.
Synthesis Methods
The synthesis of 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane involves the condensation of two molecules of 3-methylbenzaldehyde with an amino acid derivative, followed by cyclization to form the spirocyclic ring system. One of the methods used for the synthesis of this compound involves the reaction of 3-methylbenzaldehyde with 2,5-dimethoxybenzaldehyde in the presence of a base, followed by condensation with a glycine derivative and cyclization to form this compound.
Scientific Research Applications
7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have an affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease. This compound has also been studied for its potential use in the treatment of drug addiction, as it has been shown to inhibit the rewarding effects of drugs of abuse.
properties
IUPAC Name |
1-[9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-3-18(22)21-11-9-19(15-21)8-5-10-20(14-19)13-17-7-4-6-16(2)12-17/h4,6-7,12H,3,5,8-11,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJWPXPIKKMDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2(C1)CCCN(C2)CC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-N-phenyl-3-piperidinamine](/img/structure/B6047214.png)
![1-[2-({[2-(1-cyclohexen-1-yl)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6047223.png)
![7-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6047230.png)
![3-(tetrahydro-2H-pyran-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6047234.png)
![N-[5-(dimethylamino)-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B6047239.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(4-nitrophenyl)-2-furamide](/img/structure/B6047247.png)
![(2E)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(2-pyridinyl)acrylamide](/img/structure/B6047261.png)
![6-{1-[4-(4-hydroxybut-1-yn-1-yl)benzyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B6047265.png)

![ethyl 4-(aminocarbonyl)-5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B6047269.png)

![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1H-indole-5-carboxamide](/img/structure/B6047281.png)
![2-(2-phenylethyl)-8-(2-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6047299.png)
